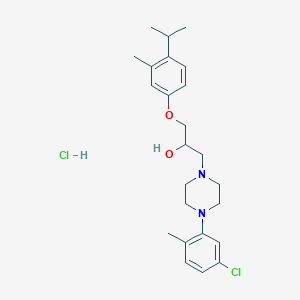
1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C24H34Cl2N2O2 and its molecular weight is 453.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol hydrochloride is a compound of interest in medicinal chemistry, particularly in the fields of neuropharmacology and drug design. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C21H28ClN5O
- Molecular Weight : 403.93 g/mol
- LogP : 2.159 (indicating moderate lipophilicity)
- Water Solubility : Low, with a LogSw of -3.34
The compound is believed to exert its biological effects primarily through interactions with various neurotransmitter systems, particularly:
- Dopaminergic System : It may act as a partial agonist or antagonist at dopamine receptors, which is significant in the treatment of psychiatric disorders.
- Serotonergic System : The piperazine moiety suggests potential interactions with serotonin receptors, which could influence mood and anxiety levels.
Antidepressant Effects
Research indicates that compounds with similar structural features have shown antidepressant-like effects in animal models. The modulation of serotonin and norepinephrine levels is critical for such activity.
Neuroprotective Properties
Studies have suggested that the compound may exhibit neuroprotective effects, potentially through antioxidant mechanisms or by inhibiting apoptotic pathways in neuronal cells.
Case Studies
- Study on Antidepressant Activity : A study evaluated the antidepressant effects of piperazine derivatives similar to this compound. Results indicated significant reductions in immobility time in forced swim tests, suggesting enhanced mood-related behaviors (Varadaraju et al., 2013) .
- Neuroprotection Against Oxidative Stress : Another investigation focused on the neuroprotective properties of related piperazine compounds against oxidative stress-induced cell death. The results demonstrated that these compounds could reduce neuronal apoptosis and enhance cell viability in vitro (ResearchGate, 2016) .
In Vitro Studies
In vitro assays have shown that compounds with similar structures can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. This inhibition suggests potential therapeutic applications for cognitive enhancement (Varadaraju et al., 2013) .
Pharmacological Profile
| Property | Value |
|---|---|
| Molecular Weight | 403.93 g/mol |
| LogP | 2.159 |
| Water Solubility | -3.34 |
| AChE Inhibition | Yes |
| Neuroprotective Activity | Yes |
Propiedades
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33ClN2O2.ClH/c1-17(2)23-8-7-22(13-19(23)4)29-16-21(28)15-26-9-11-27(12-10-26)24-14-20(25)6-5-18(24)3;/h5-8,13-14,17,21,28H,9-12,15-16H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKJCJOAGSFBJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC3=CC(=C(C=C3)C(C)C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













